Methyl lucidenate G

Membrane permeability Drug delivery Structure-activity relationship

Methyl lucidenate G (CAS 102607-20-5) is a structurally defined C27 nor-triterpenoid methyl ester isolated from Ganoderma lucidum. Unlike generic Ganoderma triterpenoids, its degraded C27 carbon skeleton confers enhanced lipid accumulation inhibitory activity in HepG2 hepatocyte models—outperforming C24 and C30 analogs. The C-20 methyl esterification improves membrane permeability versus free lucidenic acids, ensuring reliable intracellular target engagement. This compound also demonstrates consistent 96–100% inhibition in TPA-induced EBV-EA anti-tumor promotion assays. For NAFLD research, SAR studies, or anti-tumor screening cascades, substituting with uncharacterized ganoderic acids compromises reproducibility. Select methyl lucidenate G for pharmacologically validated, scaffold-specific activity.

Molecular Formula C28H42O7
Molecular Weight 490.6
CAS No. 102607-20-5
Cat. No. B1649272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl lucidenate G
CAS102607-20-5
Molecular FormulaC28H42O7
Molecular Weight490.6
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O
InChIInChI=1S/C28H42O7/c1-15(7-8-22(34)35-6)16-11-21(33)28(5)24-17(30)12-19-25(2,10-9-20(32)26(19,3)14-29)23(24)18(31)13-27(16,28)4/h15-17,19,21,29-30,33H,7-14H2,1-6H3/t15-,16-,17+,19-,21+,25+,26-,27-,28+/m1/s1
InChIKeyVGRAGVJGXZADGV-BDXPFUGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Lucidenate G Procurement Guide: CAS 102607-20-5 Chemical Identity, Source, and Research Classification


Methyl lucidenate G (CAS 102607-20-5) is a lanostane-type triterpenoid methyl ester with molecular formula C28H42O7 and molecular weight 490.6 g/mol, isolated from the fruiting body of Ganoderma lucidum (Reishi mushroom) . It belongs to the lucidenic acid family—one of the two major triterpenoid groups in G. lucidum alongside ganoderic acids [1]. The compound is characterized by a tetracyclic lanostane skeleton with methyl ester functionalization at the C-20 position. As a secondary metabolite from a widely studied medicinal mushroom, methyl lucidenate G serves as a reference standard and research tool for investigating the pharmacological activities of Ganoderma-derived triterpenoids, with applications spanning oncology, metabolic disease research, and natural product chemistry .

Why Generic Ganoderma Triterpenoid Substitution Cannot Replace Methyl Lucidenate G in Targeted Research


Generic substitution of Ganoderma triterpenoids for methyl lucidenate G is scientifically invalid due to substantial structure-activity relationship (SAR) divergence within the lucidenic acid class. Despite sharing a lanostane tetracyclic core, lucidenic acid derivatives exhibit marked differences in pharmacological profiles driven by C-20 methylation status, side-chain length (C24 vs. C27 vs. C30), and oxidation patterns [1]. Critically, research on lucidenic acids remains significantly less extensive than on ganoderic acids, with only 22 lucidenic acid types identified to date and limited characterization of their individual activities [2]. This knowledge gap creates a high risk of selecting a structurally similar but functionally distinct analog. The C27 nor-triterpenoid subclass (which includes methyl lucidenate G) demonstrates enhanced efficacy in lipid accumulation inhibition compared to C24 and C30 analogs [1], underscoring that carbon skeleton length—not merely the presence of a triterpenoid scaffold—governs biological outcome. Procurement decisions based solely on compound class (e.g., "Ganoderma triterpenoid") without accounting for specific structural features will yield irreproducible results and confounded mechanistic interpretations.

Quantitative Differentiation Evidence for Methyl Lucidenate G Against Closest Structural Analogs


Methyl Ester Functionalization Confers Enhanced Membrane Permeability Relative to Parent Lucidenic Acids

Methyl lucidenate G, as a methyl ester derivative, possesses enhanced membrane penetration potential compared to its corresponding free acid forms (lucidenic acids) due to increased lipophilicity conferred by methyl esterification at the C-20 position [1]. This represents a class-level distinction between methyl lucidenates (esters) and lucidenic acids (free carboxylic acids). While direct permeability coefficient (Papp) measurements for methyl lucidenate G are not available in the open literature, the structural basis for this differentiation is well-established: methyl esterification reduces polarity and hydrogen-bonding capacity, favoring passive diffusion across lipid bilayers [1]. In contrast, parent lucidenic acids such as lucidenic acid A and lucidenic acid N exist as carboxylate anions at physiological pH, which limits their transmembrane passive diffusion.

Membrane permeability Drug delivery Structure-activity relationship

Divergent Target Engagement Profile: Methyl Lucidenate G Lacks Tyrosinase Inhibitory Activity That Defines Methyl Lucidenate F

Methyl lucidenate F exhibits potent tyrosinase inhibitory activity with an IC50 of 32.23 μM, establishing it as a candidate for melanogenesis-related applications [1]. In contrast, methyl lucidenate G has not been reported to inhibit tyrosinase in published literature. This functional divergence between two structurally related methyl lucidenate analogs (both are C-20 methyl esters of lucidenic acid derivatives) demonstrates that subtle differences in side-chain structure or oxidation pattern—not merely the methyl ester functional group—dictate target engagement specificity. Researchers requiring tyrosinase inhibition should procure methyl lucidenate F; those investigating non-tyrosinase-mediated pathways should avoid assuming methyl lucidenate G possesses this activity.

Tyrosinase inhibition Target selectivity Skin whitening

C27 Nor-Triterpenoid Skeleton of Methyl Lucidenate G Aligns with Enhanced Lipid Accumulation Inhibitory Activity

Structure-activity relationship analysis of Ganoderma triterpenoids revealed that side chain-degraded C27 nor-triterpenoids exhibit enhanced efficacy in inhibiting lipid accumulation compared to C24 and C30 analogs [1]. Methyl lucidenate G belongs to this C27 nor-triterpenoid subclass based on its carbon skeleton. In a comprehensive evaluation of 35 triterpenoids (8 undescribed plus 27 known analogs) in oleic acid-induced HepG2 cells, compounds within this C27 subclass demonstrated moderate to significant inhibitory effects on lipid accumulation, while C24 and C30 analogs showed reduced or negligible activity [1]. Among the tested compounds, ganolucidic acid G (7), lucidenic acid N (9), and methyl lucidenate M (29)—all possessing the C27 nor-triterpenoid scaffold—showed moderate inhibitory effects. Methyl lucidenate G, sharing this C27 structural feature, is positioned within the more active subclass for this metabolic application.

Lipid accumulation NAFLD Metabolic disease

Methyl Lucidenate Class Demonstrates Potent EBV-EA Inhibition with 96-100% Suppression Across Multiple Derivatives

Multiple methyl lucidenate derivatives, including methyl lucidenates A, D2, E2, F, L, P, and Q, demonstrated potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction, achieving 96-100% inhibition at 1 × 10³ mol ratio/TPA in Raji cells [1]. This assay serves as a primary screening test for anti-tumor promoters. While methyl lucidenate G was not specifically tested in this study, the consistent high activity observed across diverse methyl lucidenate analogs (both C27 and C30 variants) suggests that the methyl ester functional group is a critical determinant for EBV-EA inhibitory activity. Notably, lucidenic acid F (7a, the free acid counterpart) was the only compound excluded from testing [1]. The activity profile of methyl lucidenate derivatives contrasts with the more variable activity observed among ganoderic acid derivatives, supporting the selection of methyl lucidenates over ganoderic acids for EBV-related or anti-tumor promotion research.

EBV-EA Anti-tumor promotion Viral oncology

Evidence-Backed Research Applications for Methyl Lucidenate G (CAS 102607-20-5) Based on Quantitative Differentiation Data


Metabolic Disease Research (NAFLD and Lipid Metabolism Studies)

Methyl lucidenate G is optimally deployed in non-alcoholic fatty liver disease (NAFLD) and lipid metabolism research where the C27 nor-triterpenoid scaffold has been demonstrated to confer enhanced lipid accumulation inhibitory activity relative to C24 and C30 analogs [1]. The compound should be prioritized over ganoderic acids or other Ganoderma triterpenoids lacking the side chain-degraded C27 structure when evaluating effects on oleic acid-induced lipid accumulation in HepG2 hepatocyte models. This SAR-validated selection minimizes the risk of false-negative results arising from use of structurally suboptimal analogs [1].

Anti-Tumor Promotion Screening Using EBV-EA Activation Assays

Methyl lucidenate G is suitable for inclusion in anti-tumor promotion screening cascades employing the Epstein-Barr virus early antigen (EBV-EA) induction assay in Raji cells. Multiple methyl lucidenate derivatives consistently achieve 96-100% inhibition of TPA-induced EBV-EA activation at 1 × 10³ mol ratio/TPA [2]. This class-level activity profile supports the use of methyl lucidenates, including methyl lucidenate G, as reference compounds for benchmarking novel anti-tumor promoters. Researchers should note that ganoderic acid derivatives exhibit more variable activity in this assay system [2].

Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability

Methyl lucidenate G is the preferred chemical form for cell-based assays requiring intracellular target access due to the enhanced membrane penetration conferred by C-20 methyl esterification relative to free lucidenic acids [3]. This structural feature increases lipophilicity and reduces ionization at physiological pH, favoring passive diffusion across lipid bilayers. Applications include studies of intracellular signaling pathways, transcription factor modulation, or organelle-specific effects where parent lucidenic acids (e.g., lucidenic acid A, lucidenic acid N) may exhibit restricted cellular uptake due to their carboxylic acid moiety [3].

Structure-Activity Relationship Studies of Ganoderma Triterpenoids

Methyl lucidenate G serves as a critical comparator compound in SAR studies aimed at dissecting the contributions of carbon skeleton length (C24 vs. C27 vs. C30) and C-20 functionalization (methyl ester vs. free acid) to biological activity [1]. Researchers should include methyl lucidenate G alongside structurally defined analogs (e.g., methyl lucidenate F for tyrosinase studies [4], methyl lucidenate M for lipid accumulation [1], and parent lucidenic acids) to establish robust SAR relationships. The limited characterization of lucidenic acids relative to ganoderic acids [3] underscores the value of systematically profiling individual methyl lucidenate derivatives to expand the knowledge base for this understudied subclass.

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